molecular formula C16H14F3NO B263517 N-(1-phenylethyl)-4-(trifluoromethyl)benzamide

N-(1-phenylethyl)-4-(trifluoromethyl)benzamide

Cat. No. B263517
M. Wt: 293.28 g/mol
InChI Key: IURVPANQDZTYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylethyl)-4-(trifluoromethyl)benzamide, also known as PEBA, is a chemical compound that has been gaining attention in scientific research due to its potential pharmacological properties. PEBA is a member of the benzamide family, which has been known to exhibit a wide range of biological activities. In

Scientific Research Applications

N-(1-phenylethyl)-4-(trifluoromethyl)benzamide has been studied for its potential pharmacological properties, including its ability to act as an anti-inflammatory, analgesic, and antitumor agent. Studies have shown that N-(1-phenylethyl)-4-(trifluoromethyl)benzamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce pain in animal models. Additionally, N-(1-phenylethyl)-4-(trifluoromethyl)benzamide has been found to induce apoptosis in cancer cells, indicating its potential as an antitumor agent.

Mechanism of Action

N-(1-phenylethyl)-4-(trifluoromethyl)benzamide is believed to act through multiple pathways, including the inhibition of NF-κB signaling, the modulation of ion channels, and the activation of caspases. NF-κB signaling is a key pathway involved in the regulation of inflammation, and its inhibition by N-(1-phenylethyl)-4-(trifluoromethyl)benzamide may contribute to its anti-inflammatory effects. N-(1-phenylethyl)-4-(trifluoromethyl)benzamide has also been shown to modulate TRPV1 and TRPA1 channels, which are involved in pain sensation. Finally, N-(1-phenylethyl)-4-(trifluoromethyl)benzamide has been found to activate caspases, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-phenylethyl)-4-(trifluoromethyl)benzamide has been found to exhibit a number of biochemical and physiological effects in animal models. Studies have shown that N-(1-phenylethyl)-4-(trifluoromethyl)benzamide can reduce inflammation and pain, as well as induce apoptosis in cancer cells. Additionally, N-(1-phenylethyl)-4-(trifluoromethyl)benzamide has been found to have antioxidant and neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(1-phenylethyl)-4-(trifluoromethyl)benzamide has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, its limited availability and high cost may pose challenges for researchers.

Future Directions

There are several future directions for research on N-(1-phenylethyl)-4-(trifluoromethyl)benzamide, including its potential use in the treatment of neurodegenerative diseases, its effects on the immune system, and its use as a tool for studying ion channels and caspase activation. Additionally, further studies are needed to determine the optimal dosage and administration routes for N-(1-phenylethyl)-4-(trifluoromethyl)benzamide, as well as its potential side effects.
In conclusion, N-(1-phenylethyl)-4-(trifluoromethyl)benzamide is a chemical compound that has shown potential in scientific research for its pharmacological properties. Its ability to act as an anti-inflammatory, analgesic, and antitumor agent, as well as its antioxidant and neuroprotective effects, make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action, optimal dosage, and potential side effects.

Synthesis Methods

N-(1-phenylethyl)-4-(trifluoromethyl)benzamide can be synthesized through a multi-step process, starting from the reaction of 4-(trifluoromethyl)benzoic acid with thionyl chloride to form 4-(trifluoromethyl)benzoyl chloride. The resulting compound is then reacted with N-(1-phenylethyl)amine in the presence of a base to form N-(1-phenylethyl)-4-(trifluoromethyl)benzamide.

properties

Product Name

N-(1-phenylethyl)-4-(trifluoromethyl)benzamide

Molecular Formula

C16H14F3NO

Molecular Weight

293.28 g/mol

IUPAC Name

N-(1-phenylethyl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H14F3NO/c1-11(12-5-3-2-4-6-12)20-15(21)13-7-9-14(10-8-13)16(17,18)19/h2-11H,1H3,(H,20,21)

InChI Key

IURVPANQDZTYCD-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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